1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 294877-36-4
VCID: VC2474617
InChI: InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3
SMILES: CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 294877-36-4

Cat. No.: VC2474617

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde - 294877-36-4

Specification

CAS No. 294877-36-4
Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
IUPAC Name 1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3
Standard InChI Key FZBWBUFTEPDFBG-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O
Canonical SMILES CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O

Introduction

Chemical Identity and Properties

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features a 3-chlorophenyl group attached to one of the nitrogen atoms (N1), methyl groups at the 3 and 5 positions, and an aldehyde functional group at the 4 position of the pyrazole ring.

PropertyValue
CAS Number294877-36-4
Molecular FormulaC₁₂H₁₁ClN₂O
Molecular Weight234.68 g/mol
IUPAC Name1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
StateSolid
Melting PointNot reported specifically, similar compounds: 93-95°C
SolubilitySoluble in organic solvents (DMSO, chloroform, DMF)

The compound's structure consists of a planar pyrazole ring with a coplanar aldehyde group, facilitating its electrophilic reactivity. The presence of the 3-chlorophenyl substituent introduces steric hindrance, which influences the compound's reactivity and binding properties in biological systems.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with the Vilsmeier-Haack reaction being the most commonly employed method.

Vilsmeier-Haack Formylation

The primary synthetic approach involves the Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrazole ring . A general scheme for this synthesis is as follows:

  • Formation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole from 3-chlorophenylhydrazine and acetylacetone

  • Formylation using the Vilsmeier complex (POCl₃/DMF) at 90-120°C

The reaction typically yields the desired product in 70-85% yield after purification .

Alternative Methods

An alternative approach involves the use of 2,4,6-trichloro triazine in N,N-dimethylformamide at room temperature, starting from the corresponding methyl ketone hydrazones. This method has been reported to produce various 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes in good yields .

Synthetic MethodReagentsConditionsYield (%)
Vilsmeier-HaackPOCl₃, DMF90-120°C, 2-4 hours70-85
Triazine Method2,4,6-trichloro triazine, DMFRoom temperature, 5-8 hours65-80
Oxidation of AlcoholPCC or MnO₂CH₂Cl₂, room temperature60-75

Chemical Reactions and Reactivity

The reactivity of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is largely governed by the aldehyde functional group at the 4-position of the pyrazole ring.

Oxidation Reactions

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) in water-pyridine medium. This reaction produces 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in high yield . The acid can be further converted to acid chlorides, esters, and amides through standard transformations.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. This results in the formation of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol .

Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles:

  • With active methylene compounds: Knoevenagel condensation with compounds like malononitrile, ethyl cyanoacetate, or acetylacetone.

  • With amines: Formation of Schiff bases (imines).

  • With hydrazines: Production of hydrazones, which can be further cyclized to form new heterocycles.

For example, condensation with semicarbazide yields the corresponding semicarbazone, while reaction with hydroxylamine produces the oxime derivative .

Hydroxyalkylation (Friedel-Crafts Type Reactions)

The compound can participate in Friedel-Crafts type reactions, where the aldehyde group reacts with aromatic compounds in the presence of acidic catalysts to form hydroxyalkylated products .

Biological Activity and Applications

Pyrazole derivatives, including 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry.

Antimicrobial Properties

Similar pyrazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. Although specific data for 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is limited, structurally related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC Range for Similar Compounds (μg/mL)
Staphylococcus aureus0.25-1.0
Escherichia coli0.30-1.2
Pseudomonas aeruginosa0.40-1.5
Cancer Cell LineIC₅₀ Range for Similar Compounds (μM)
MCF7 (Breast cancer)12.5-20.0
A549 (Lung cancer)15.0-30.0
HeLa (Cervical cancer)20.0-35.0

Other Biological Activities

Compounds with similar structures have also shown potential as:

  • Serotonin receptor modulators

  • Anti-inflammatory agents

  • Antileishmanial and antimalarial compounds

  • Enzyme inhibitors

These activities suggest that 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde could serve as a lead compound for the development of new therapeutic agents targeting various diseases.

Analytical Characterization

Various analytical techniques are employed to characterize 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy typically reveals:

  • Aldehyde proton signal at δ 9.8-10.2 ppm

  • Aromatic protons from the 3-chlorophenyl group at δ 7.2-8.0 ppm

  • Methyl group signals at δ 2.3-2.6 ppm

¹³C NMR shows:

  • Aldehyde carbon signal at approximately δ 185 ppm

  • Pyrazole ring carbon signals between δ 115-150 ppm

  • Methyl carbon signals at δ 10-15 ppm

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • C=O stretching of the aldehyde group at 1670-1700 cm⁻¹

  • C=N stretching of the pyrazole ring at 1550-1600 cm⁻¹

  • C-Cl stretching at 750-800 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak at m/z 234 (M⁺)

  • Fragment peaks corresponding to the loss of the aldehyde group (M⁺-CHO)

  • Peaks representing cleavage of the N-aryl bond

X-ray Crystallography

X-ray diffraction studies of similar compounds reveal a planar pyrazole ring with a coplanar aldehyde group, facilitating electrophilic reactivity. The 3-chlorophenyl substituent typically shows some degree of twisting relative to the pyrazole plane due to steric considerations .

Comparison with Similar Compounds

Understanding structure-activity relationships requires comparison with structurally related compounds.

Positional Isomers

The 4-chlorophenyl isomer (1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) differs in the position of the chlorine atom on the phenyl ring. This structural change can affect physical properties, reactivity, and biological activity .

Related Functional Groups

Comparison with the corresponding carboxylic acid (1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid) provides insights into how oxidation state affects properties and activity.

CompoundMolecular Weight (g/mol)Functional GroupKey Differences
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde234.68Aldehyde (CHO)Higher reactivity, intermediary oxidation state
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid250.68Carboxylic acid (COOH)Less reactive, higher oxidation state, acidic properties
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde234.68Aldehyde (CHO)Different chlorine position, altered electronic distribution
5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde255.10Aldehyde (CHO)Additional chlorine on pyrazole ring, different methyl pattern

Structure-Activity Relationships

Studies on pyrazole derivatives indicate that:

  • The position of substituents on the phenyl ring affects binding to biological targets

  • The presence of the aldehyde group at position 4 is often crucial for biological activity

  • Methyl groups at positions 3 and 5 can enhance lipophilicity and membrane permeability

These structure-activity relationships provide valuable insights for the design of more potent and selective compounds with desired biological properties.

Application in Synthesis

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in organic synthesis.

Synthesis of Chalcones

The compound readily undergoes aldol condensation with acetophenones and other ketones to form chalcones, which themselves exhibit diverse biological activities .

Heterocycle Synthesis

The aldehyde functionality enables the synthesis of various heterocyclic systems:

  • Pyridines via condensation with β-aminocrotonates

  • Pyrimidines through reaction with guanidine derivatives

  • Oxadiazoles via oxidative cyclization of acylhydrazones

Medicinal Chemistry Applications

As a synthetic intermediate, the compound contributes to the development of:

  • Enzyme inhibitors

  • Receptor modulators

  • Anti-infective agents

  • Anti-inflammatory compounds

These applications underscore the significance of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry and drug discovery .

Future Research Directions

Several promising research avenues warrant further investigation:

Structural Modifications

Systematic modification of the compound's structure could enhance its biological activity and physicochemical properties. Potential modifications include:

  • Substitution of the chlorine atom with other halogens or functional groups

  • Variation of the substituents at the 3 and 5 positions

  • Introduction of additional functional groups on the pyrazole ring

Biological Activity Profiling

Comprehensive biological screening would provide valuable insights into the compound's therapeutic potential:

  • Antimicrobial activity against resistant strains

  • Anticancer effects against diverse tumor cell lines

  • Anti-inflammatory and analgesic properties

  • Enzyme inhibition profiles

Computational Studies

Molecular modeling and computational methods could elucidate:

  • Binding modes with biological targets

  • Structure-activity relationships

  • Physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles

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